molecular formula C41H35NO8 B15199393 N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine

N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine

Cat. No.: B15199393
M. Wt: 669.7 g/mol
InChI Key: NABBLRADDJWAHI-UHFFFAOYSA-N
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Description

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]propanoic acid typically involves multiple steps:

    Formation of the Fmoc-protected amino acid: The initial step involves the protection of the amino group of the amino acid with the Fmoc group. This is usually achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Coupling with the methoxyphenyl derivative: The protected amino acid is then coupled with the methoxyphenyl derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final deprotection and purification: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, followed by purification through techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted fluorenylmethoxycarbonyl derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis due to its ability to protect amino groups.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.

Medicine

    Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The deprotection step involves the removal of the Fmoc group, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[9H-fluoren-9-ylmethoxycarbonylamino]propanoic acid: Similar in structure but lacks the methoxyphenyl group.

    (2S)-2-[tert-butoxycarbonylamino]propanoic acid: Uses a different protecting group (tert-butoxycarbonyl) instead of Fmoc.

Uniqueness

    Fmoc Group: The presence of the Fmoc group provides unique protection properties, making it particularly useful in peptide synthesis.

    Methoxyphenyl Group: The methoxyphenyl group adds additional functionality, allowing for further modifications and reactions.

Properties

Molecular Formula

C41H35NO8

Molecular Weight

669.7 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]propanoic acid

InChI

InChI=1S/C41H35NO8/c1-25(39(43)44)42(40(45)48-23-36-32-15-7-3-11-28(32)29-12-4-8-16-33(29)36)22-26-19-20-27(47-2)21-38(26)50-41(46)49-24-37-34-17-9-5-13-30(34)31-14-6-10-18-35(31)37/h3-21,25,36-37H,22-24H2,1-2H3,(H,43,44)

InChI Key

NABBLRADDJWAHI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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